6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H17ClN2OS and its molecular weight is 380.89. The purity is usually 95%.
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Biological Activity
The compound 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 478042-91-0) is a pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.
- Molecular Formula : C21H17ClN2OS
- Molecular Weight : 380.89 g/mol
- CAS Number : 478042-91-0
Antibacterial Activity
Recent studies have indicated that compounds related to this pyridine derivative exhibit significant antibacterial properties. For instance, a study evaluating various derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values indicative of potent antibacterial effects .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
This compound | Salmonella typhi | Moderate |
This compound | Bacillus subtilis | Strong |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it may inhibit the growth of various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of cell proliferation pathways .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit acetylcholinesterase and urease effectively, suggesting potential applications in treating conditions like Alzheimer's disease and urolithiasis .
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Strong Inhibition | 0.63 |
Urease | Strong Inhibition | 2.14 |
Case Studies
-
Study on Antibacterial Properties :
A comprehensive evaluation of various derivatives, including those with similar structures to our compound, showed promising results against multiple bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy . -
Anticancer Evaluation :
In a study assessing the anticancer properties of pyridine derivatives, our compound was included among several tested for cytotoxicity against human cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, warranting further investigation into its potential as a therapeutic agent .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS/c1-14-3-5-15(6-4-14)13-24-19(16-7-9-17(22)10-8-16)11-20(26-2)18(12-23)21(24)25/h3-11H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIIPYFCWDZDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.